molecular formula C17H23FN2O4S B2607046 N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2309795-98-8

N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No. B2607046
CAS RN: 2309795-98-8
M. Wt: 370.44
InChI Key: NVQBKAOKZYSBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.44. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

  • Compulsive Food Consumption: The role of orexin (OX) receptors in modulating feeding, arousal, stress, and drug abuse is significant. Research on compounds acting as selective antagonists for orexin receptors (e.g., SB-649868) demonstrates their potential in reducing binge eating behaviors in rats without affecting standard food intake. This suggests a major role for orexin-1 receptor mechanisms in compulsive eating disorders, highlighting a novel pharmacological treatment avenue (Piccoli et al., 2012).

Neuroprotection and Ion Exchange Inhibition

  • Neuronal Cell Protection: A novel potent Na+/Ca2+ exchange (NCX) inhibitor, YM-244769, preferentially inhibits NCX3 and has shown efficiency in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This study indicates the therapeutic potential of NCX inhibitors in neuroprotection, suggesting the relevance of similar compounds in studying cellular protection mechanisms (Iwamoto & Kita, 2006).

Insecticidal Activity

  • Lepidopterous Pest Control: The discovery of flubendiamide, a novel insecticide with a unique structure, shows extreme activity against lepidopterous pests. This highlights the potential of structurally novel compounds in providing new modes of action against resistant insect strains, contributing to integrated pest management programs (Tohnishi et al., 2005).

Metabolism and Drug Disposition Studies

  • HIV Integrase Inhibitors: Research on the metabolism and disposition of potent HIV integrase inhibitors, such as MK-0518, using 19F-NMR spectroscopy, provides essential insights into the pharmacokinetic properties of these compounds. This supports drug development by highlighting the metabolic pathways and excretion balance, crucial for optimizing therapeutic efficacy and safety (Monteagudo et al., 2007).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c18-14-3-1-13(2-4-14)11-19-15(22)16(23)20-12-17(24-8-7-21)5-9-25-10-6-17/h1-4,21H,5-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQBKAOKZYSBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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